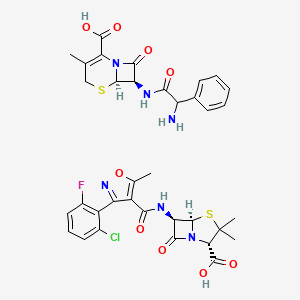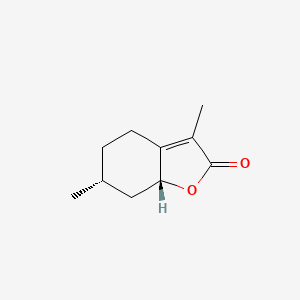
Mintlactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mintlactone: is a naturally occurring monoterpene lactone found in various essential oils, particularly in mint species. It is known for its characteristic minty aroma and is used in flavoring, fragrance, and pharmaceutical industries. The compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Mintlactone can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a suitable monoterpene alcohol in the presence of a strong acid catalyst.
Biotransformation: Another method involves the use of microorganisms or enzymes to convert precursor compounds into this compound. This biocatalytic approach is often preferred for its selectivity and environmentally friendly nature.
Industrial Production Methods:
Extraction from Natural Sources: this compound is primarily obtained through the extraction and distillation of essential oils from mint plants. The essential oil is then subjected to fractional distillation to isolate the compound.
Chemical Synthesis: Large-scale chemical synthesis methods are employed to produce this compound for industrial applications. These methods often involve multi-step reactions and require careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Mintlactone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Mintlactone serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: The compound is used in the development of chiral catalysts for asymmetric synthesis.
Biology:
Antimicrobial Activity: this compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Insect Repellent: The compound is investigated for its insect-repellent properties, particularly against mosquitoes.
Medicine:
Anti-inflammatory: Research indicates that this compound may have anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs.
Analgesic: The compound is studied for its potential analgesic properties.
Industry:
Flavoring Agent: this compound is widely used as a flavoring agent in food and beverages.
Fragrance: The compound is used in the formulation of perfumes and other fragrance products.
作用機序
Molecular Targets and Pathways:
Receptor Binding: Mintlactone interacts with specific receptors in the body, such as olfactory receptors, to exert its effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Signal Transduction: this compound can modulate signal transduction pathways, affecting cellular responses and functions.
類似化合物との比較
Menthol: A well-known compound with a similar minty aroma, used in flavoring and medicinal products.
Carvone: Another monoterpene found in essential oils, with applications in flavoring and fragrance.
Limonene: A common monoterpene with a citrus aroma, used in cleaning products and as a solvent.
Uniqueness:
Aroma Profile: Mintlactone has a distinct minty aroma that sets it apart from other similar compounds.
Biological Activity: The compound’s unique structure contributes to its specific biological activities, such as antimicrobial and anti-inflammatory effects.
Versatility: this compound’s applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
特性
CAS番号 |
16434-36-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
(6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m1/s1 |
InChIキー |
VUVQBYIJRDUVHT-HZGVNTEJSA-N |
SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
異性体SMILES |
C[C@@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
正規SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
| 38049-04-6 | |
同義語 |
isomintlactone mintlactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
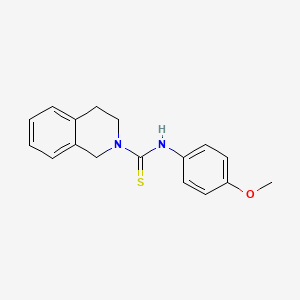
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

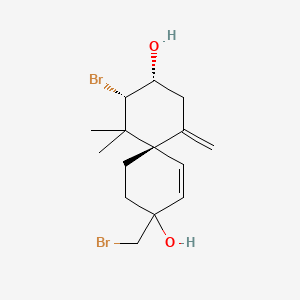
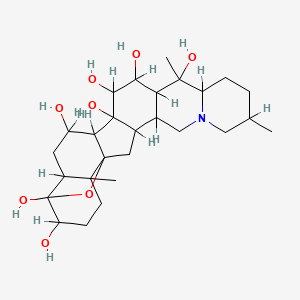
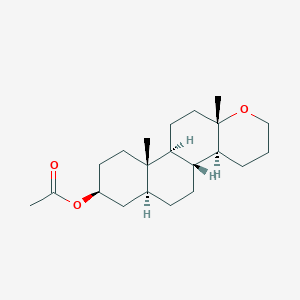
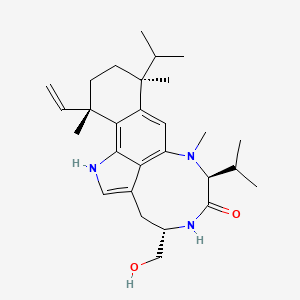
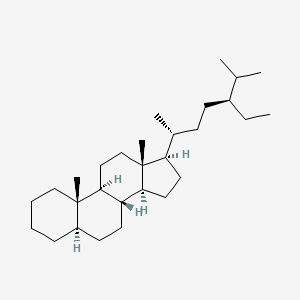
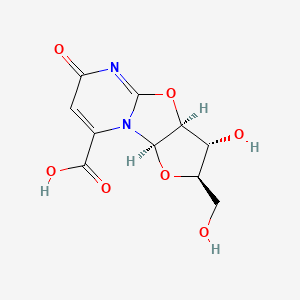
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)


